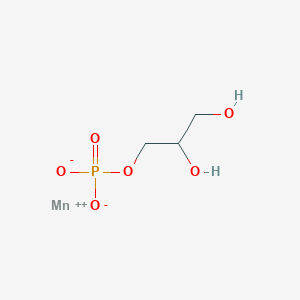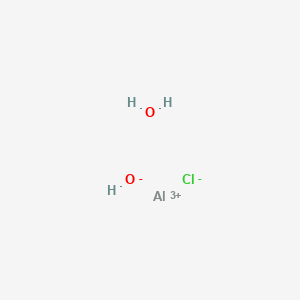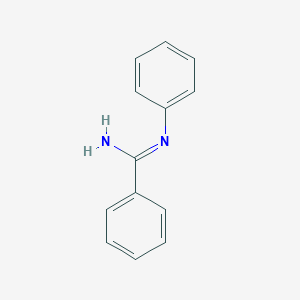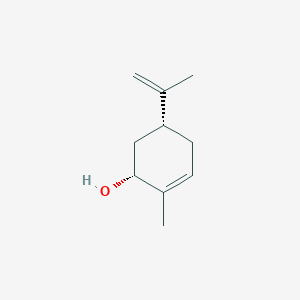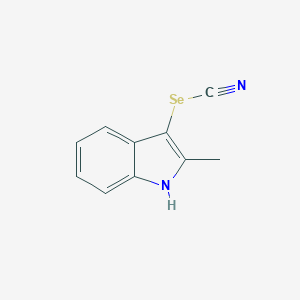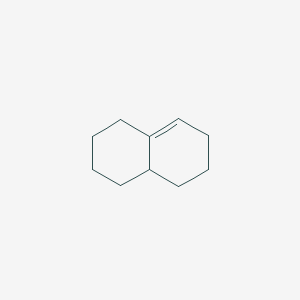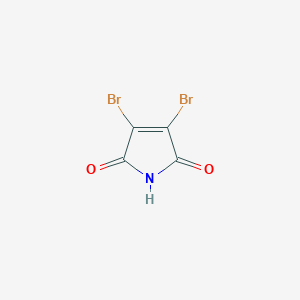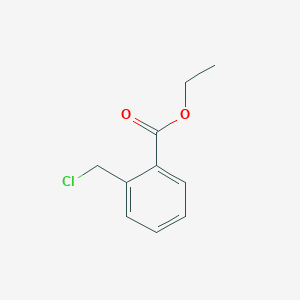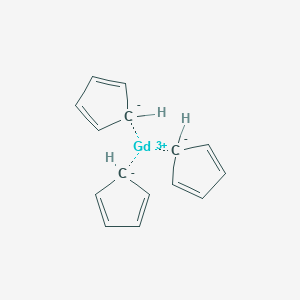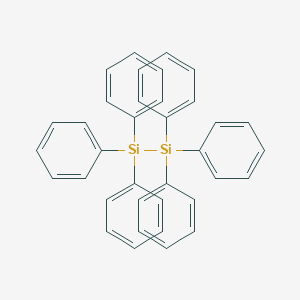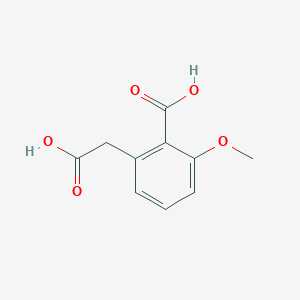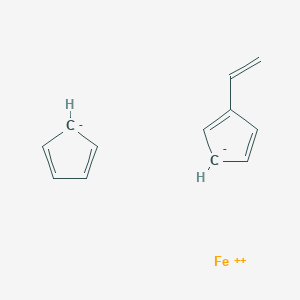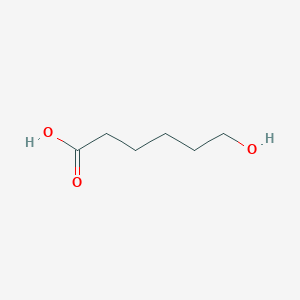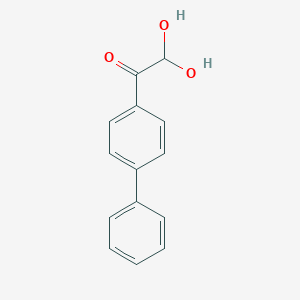
4-联苯乙二醛水合物
描述
4-Biphenylglyoxal hydrate is a chemical compound with the molecular formula C14H12O3This compound has been shown to be active against rhinovirus and possesses anti-infective properties .
科学研究应用
4-Biphenylglyoxal hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s anti-infective properties make it a candidate for studying viral infections and developing antiviral agents.
Medicine: Research is ongoing to explore its potential as an alternative treatment for viral infections.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals .
作用机制
Target of Action
The primary target of 4-Biphenylglyoxal hydrate is the rhinovirus . Rhinoviruses are the most common viral infective agents in humans and are the predominant cause of the common cold .
Mode of Action
4-Biphenylglyoxal hydrate is believed to work by reacting with the glyoxal in the rhinovirus , which leads to its destruction . This interaction disrupts the virus’s ability to replicate, thereby inhibiting its infectious capability .
Biochemical Pathways
It is known that the compound interacts with the glyoxal in the rhinovirus . Glyoxal is a natural organic compound that plays a role in various biochemical processes, including the formation of advanced glycation end-products (AGEs). By reacting with glyoxal, 4-Biphenylglyoxal hydrate may disrupt these processes, leading to the destruction of the virus .
Result of Action
The primary result of the action of 4-Biphenylglyoxal hydrate is the destruction of the rhinovirus . This leads to a reduction in the symptoms of the common cold and other illnesses caused by the rhinovirus . Additionally, 4-Biphenylglyoxal hydrate has been found to have anti-infective properties, suggesting that it may be used as an alternative treatment for viral infections .
生化分析
Biochemical Properties
4-Biphenylglyoxal hydrate interacts with various biomolecules in biochemical reactions. It is believed to react with the glyoxal in the rhinovirus, leading to the virus’s destruction
Cellular Effects
The cellular effects of 4-Biphenylglyoxal hydrate are primarily related to its antiviral activity. It is believed to influence cell function by interacting with the glyoxal in the rhinovirus, leading to the virus’s destruction
Molecular Mechanism
The molecular mechanism of 4-Biphenylglyoxal hydrate involves its reaction with the glyoxal in the rhinovirus, leading to the virus’s destruction This suggests that it may bind to biomolecules in the virus, potentially inhibiting or activating enzymes and causing changes in gene expression
准备方法
The synthesis of 4-Biphenylglyoxal hydrate typically involves the reaction of biphenyl with glyoxal under controlled conditions. The reaction is usually carried out in an aqueous medium to facilitate the formation of the hydrate. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .
化学反应分析
4-Biphenylglyoxal hydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the glyoxal group to a carboxylic acid group.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The biphenyl moiety allows for various substitution reactions, where different functional groups can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
4-Biphenylglyoxal hydrate can be compared with other similar compounds such as:
Biphenyl-4-carboxaldehyde: Similar in structure but lacks the glyoxal group.
Biphenyl-4-methanol: Contains a hydroxyl group instead of the glyoxal group.
Biphenyl-4-acetic acid: Contains a carboxylic acid group instead of the glyoxal group.
The uniqueness of 4-Biphenylglyoxal hydrate lies in its glyoxal group, which imparts specific reactivity and biological activity not found in the other similar compounds .
属性
IUPAC Name |
2,2-dihydroxy-1-(4-phenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYMAUICCMLWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10921398 | |
| Record name | 1-([1,1'-Biphenyl]-4-yl)-2,2-dihydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10921398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145-04-6 | |
| Record name | 1-[1,1′-Biphenyl]-4-yl-2,2-dihydroxyethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetophenone, 2,2-dihydroxy-4'-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-([1,1'-Biphenyl]-4-yl)-2,2-dihydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10921398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


